

Determining the Crystal Lattice Energy of Potassium Succinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium Succinate

Cat. No.: B1222723

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystal lattice energy (UL) of an ionic compound such as **potassium succinate** ($K_2C_4H_4O_4$) is a critical thermodynamic parameter that governs its stability, solubility, and dissolution rate—properties of profound interest in pharmaceutical sciences and materials science. This technical guide provides a comprehensive overview of the primary methodologies for determining the crystal lattice energy of **potassium succinate**. It details the theoretical frameworks and experimental protocols for the Born-Haber cycle and the Kapustinskii equation, alongside an introduction to computational approaches. Due to the current unavailability of the experimental standard enthalpy of formation for solid **potassium succinate**, a complete Born-Haber cycle calculation cannot be finalized. However, this guide presents a theoretical cycle to illustrate the principles and required thermodynamic data. All available quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Crystal Lattice Energy

Crystal lattice energy is defined as the enthalpy change accompanying the formation of one mole of a crystalline ionic solid from its constituent gaseous ions.[1][2] It is a measure of the strength of the electrostatic forces holding the ions together in the crystal lattice.[2] A more exothermic lattice energy generally corresponds to a more stable and less soluble crystal.[3] The direct measurement of lattice energy is not experimentally feasible; therefore, it is typically

determined indirectly through thermochemical cycles or estimated using theoretical models.^[1]
^[4]

Methodologies for Determining Lattice Energy

There are three primary approaches to determining the crystal lattice energy of **potassium succinate**:

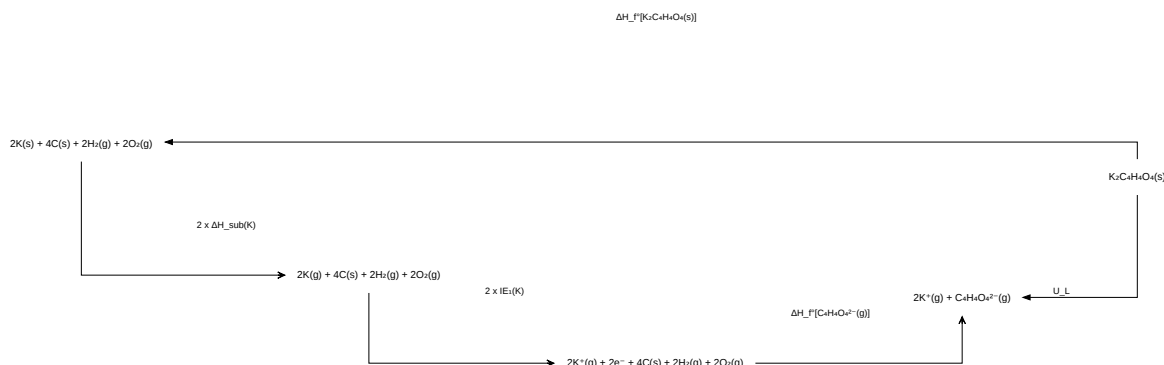
- The Born-Haber Cycle: A thermochemical cycle based on Hess's Law that relates the lattice energy to a series of experimentally measurable enthalpy changes.^[4]^[5]^[6]
- The Kapustinskii Equation: An empirical equation that provides an estimation of the lattice energy based on the ionic radii and charges of the constituent ions.^[2]
- Computational Methods: Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), which can predict lattice energies with increasing accuracy.^[7]

The Born-Haber Cycle for Potassium Succinate

The Born-Haber cycle is a powerful tool for determining lattice energy by applying Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.
^[5] The cycle equates the standard enthalpy of formation (ΔH_f°) of the ionic solid to the sum of the enthalpy changes for a series of steps that form the gaseous ions from the elements in their standard states.^[6]

Theoretical Born-Haber Cycle

The formation of solid **potassium succinate** from its constituent elements (potassium and the components of the succinate ion) can be represented by the following theoretical Born-Haber cycle.



[Click to download full resolution via product page](#)

Caption: Theoretical Born-Haber cycle for **potassium succinate**.

Experimental Protocol: Born-Haber Cycle Steps

The determination of the lattice energy of **potassium succinate** via the Born-Haber cycle requires the experimental determination of several enthalpy changes. The overall equation for the lattice energy based on the cycle is:

$$U_L = \Delta H_f^\circ[\text{K}_2\text{C}_4\text{H}_4\text{O}_4(\text{s})] - 2 * \Delta H_{\text{sub}}(\text{K}) - 2 * \text{IE}_1(\text{K}) - \Delta H_f^\circ[\text{C}_4\text{H}_4\text{O}_4^{2-}(\text{g})]$$

Where:

- $\Delta H_f^\circ[\text{K}_2\text{C}_4\text{H}_4\text{O}_4(\text{s})]$ is the standard enthalpy of formation of solid **potassium succinate**.
- $\Delta H_{\text{sub}}(\text{K})$ is the enthalpy of sublimation of potassium.

- $IE_1(K)$ is the first ionization energy of potassium.
- $\Delta H_f^\circ[C_4H_4O_4^{2-}(g)]$ is the standard enthalpy of formation of the gaseous succinate dianion.

The protocol for obtaining these values involves:

- Calorimetry: The standard enthalpy of formation of solid **potassium succinate** ($\Delta H_f^\circ[K_2C_4H_4O_4(s)]$) would be determined using reaction calorimetry. This is a crucial value that is currently unavailable in the literature.
- Spectroscopy and Literature Data: The enthalpy of sublimation and the first ionization energy of potassium are well-established values obtained from spectroscopic and thermochemical measurements.
- Thermochemical Cycles for the Anion: The standard enthalpy of formation of the gaseous succinate dianion ($\Delta H_f^\circ[C_4H_4O_4^{2-}(g)]$) is itself a complex value to obtain. It can be broken down into a series of steps involving the formation of succinic acid, its sublimation, atomization of the elements, and the electron affinities of the resulting radical and monoanion.

Available Thermodynamic Data

The following table summarizes the known thermodynamic data required for the Born-Haber cycle for **potassium succinate**. The critical missing value is the standard enthalpy of formation of solid **potassium succinate**.

Parameter	Symbol	Value (kJ/mol)	Citation
Enthalpy of Sublimation of Potassium	$\Delta H_{\text{sub}}(\text{K})$	89	[8]
First Ionization Energy of Potassium	$IE_1(\text{K})$	418.8	
Standard Enthalpy of Formation of Succinic Acid (gas)	$\Delta H_f^\circ[\text{C}_4\text{H}_6\text{O}_4(\text{g})]$	-795.63	[9]
Enthalpy of Sublimation of Succinic Acid	$\Delta H_{\text{sub}}(\text{C}_4\text{H}_6\text{O}_4)$	113.3 ± 1.3	[6][10]
Standard Enthalpy of Formation of Potassium Succinate (solid)	$\Delta H_f^\circ[\text{K}_2\text{C}_4\text{H}_4\text{O}_4(\text{s})]$	Data not available	
Enthalpy of Formation of Succinate Dianion (gas)	$\Delta H_f^\circ[\text{C}_4\text{H}_4\text{O}_4^{2-}(\text{g})]$	Data not available	

The Kapustinskii Equation

For cases where the necessary thermodynamic data for the Born-Haber cycle are unavailable, the Kapustinskii equation provides a method to estimate the lattice energy.[2] This equation is particularly useful for novel ionic compounds.

The Equation

The Kapustinskii equation is given as:

$$UL = (K' * v * |z^+| * |z^-|) / (r^+ + r^-)$$

Where:

- K' is a constant (1.21×10^5 kJ·pm/mol).
- v is the number of ions in the empirical formula.
- z^+ and z^- are the charges of the cation and anion, respectively.
- r^+ and r^- are the thermochemical radii of the cation and anion, respectively.

Application to Potassium Succinate

For **potassium succinate** ($K_2C_4H_4O_4$):

- $v = 3$ (2 K^+ ions and 1 $C_4H_4O_4^{2-}$ ion)
- $z^+ = +1$
- $z^- = -2$
- $r^+ (K^+) = 138$ pm
- $r^- (C_4H_4O_4^{2-})$ - The radius of the succinate dianion is not readily available and would need to be estimated from its crystal structure or through computational modeling.

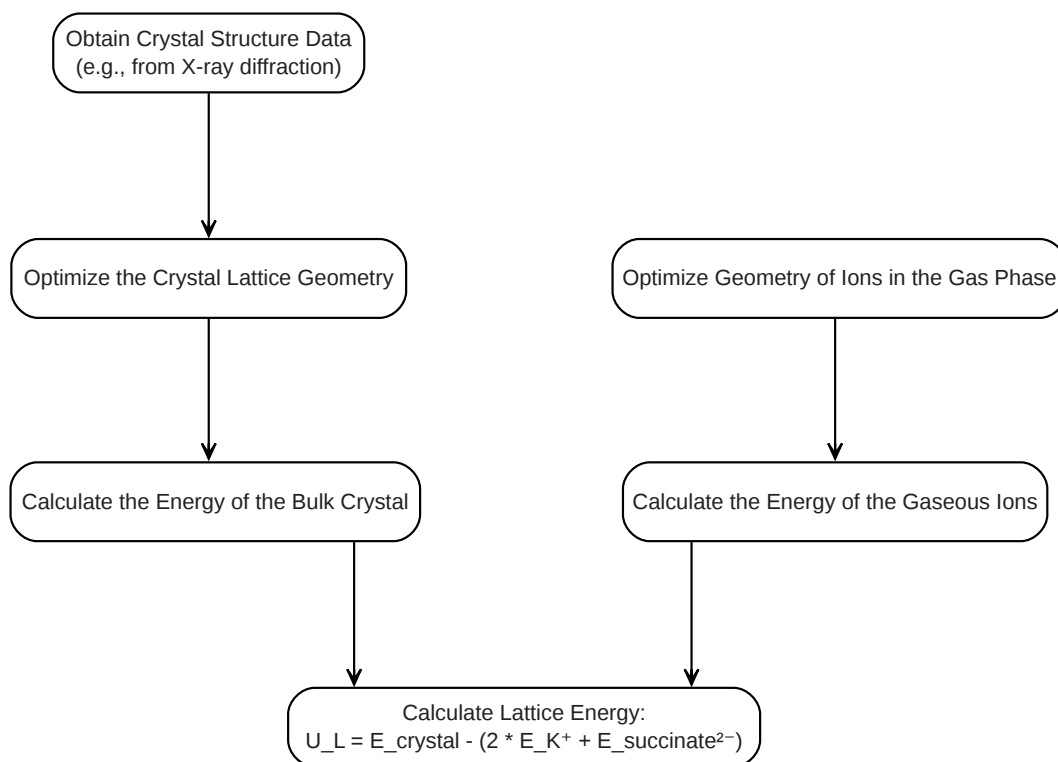
Due to the non-spherical nature of the succinate dianion, the Kapustinskii equation will provide a rough estimate of the lattice energy.

Computational Approaches

Modern computational chemistry offers powerful tools for predicting the crystal lattice energy of ionic compounds.

Methodology: Density Functional Theory (DFT)

DFT-based methods are commonly used to calculate the lattice energy of molecular crystals.^[7]
The general workflow is as follows:



[Click to download full resolution via product page](#)

Caption: Workflow for computational lattice energy determination.

Crystal Structure Data for Potassium Succinate

The crystal structure of **potassium succinate** trihydrate ($\text{C}_4\text{H}_4\text{O}_4\text{K}_2 \cdot 3\text{H}_2\text{O}$) has been determined.[11][12] This information is the starting point for any computational study. The presence of water of hydration would need to be accounted for in the calculations, as it contributes to the overall lattice energy through hydrogen bonding.

Crystal System	Space Group	a (Å)	b (Å)	c (Å)
Orthorhombic	Pnma	15.695(9)	7.592(3)	8.508(3)
Data from Fonseca et al. (1985)[11]				

Conclusion

The determination of the crystal lattice energy of **potassium succinate** is a challenging but essential task for understanding its physicochemical properties. While the Born-Haber cycle provides a theoretically rigorous method, its application is currently hindered by the lack of experimental data for the standard enthalpy of formation of solid **potassium succinate**. The Kapustinskii equation offers a valuable estimation, though its accuracy is limited by the non-spherical nature of the succinate anion. Computational methods, particularly DFT, present a promising avenue for obtaining a reliable value for the lattice energy, provided that the crystal structure is accurately known and the calculations are performed with a high level of theory. Future experimental work to determine the standard enthalpy of formation of **potassium succinate** is highly recommended to enable a complete and accurate Born-Haber cycle analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Lattice energy - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]

- 5. Use the Born–Haber cycle and data from Appendix IIB, Chapter - Tro 5th Edition Ch 10 Problem 47 [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] THERMODYNAMIC PROPERTIES OF THE ALKALI METALS | Semantic Scholar [semanticscholar.org]
- 9. atct.anl.gov [atct.anl.gov]
- 10. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 11. Crystal structure of potassium succinate trihydrate, $C_4H_4O_4K_2 \cdot 3H_2O$ | Semantic Scholar [semanticscholar.org]
- 12. Succinic Acid | $C_4H_6O_4$ | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Determining the Crystal Lattice Energy of Potassium Succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222723#potassium-succinate-crystal-lattice-energy-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com